Posizolid - 252260-02-9

Posizolid

Catalog Number: EVT-279568
CAS Number: 252260-02-9
Molecular Formula: C21H21F2N3O7
Molecular Weight: 465.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Posizolid (AZD2563) is an oxazolidinone antibiotic. In July 2002, after completion of phase I trials in December 2001, AstraZeneca announced that they were no longer pursuing the development of Posizolid, presumably due to negative trial results (though no results were reported).
Posizolid is an oxazolidinone antibiotic agent with bactericidal activity against common gram-positive bacteria.
Overview

Posizolid, also known by its chemical designation AZD2563, is a novel antibiotic belonging to the oxazolidinone class. It was developed as a potential treatment for infections caused by multidrug-resistant Gram-positive bacteria. Oxazolidinones are characterized by their unique mechanism of action, specifically targeting bacterial protein synthesis. Posizolid was initially pursued by AstraZeneca but was discontinued after phase I clinical trials due to unfavorable results.

Source and Classification

Posizolid is classified as a synthetic antibacterial agent under the broader category of oxazolidinones. This class includes other well-known antibiotics such as Linezolid and Tedizolid. The compound is identified by the DrugBank accession number DB04850 and is categorized as an investigational drug with a small molecule structure.

Synthesis Analysis

The synthesis of Posizolid involves multiple steps, typically starting from thiophene-2-carbonitrile. The process includes the formation of an oxazolidinone core through acylation reactions and subsequent modifications to introduce various functional groups that enhance its antibacterial properties. The specific synthetic route is complex, requiring careful control of reaction conditions to yield the desired product with high purity.

Technical Details of Synthesis

  1. Starting Materials: The synthesis begins with thiophene-2-carbonitrile.
  2. Reagents: Various reagents are used for acylation and ring formation.
  3. Conditions: Reactions are typically conducted in polar aprotic solvents like dimethylformamide under controlled temperatures.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography.
Molecular Structure Analysis

Posizolid has a distinct molecular structure characterized by its oxazolidinone ring, which includes a fluorinated side chain. The chemical formula for Posizolid is C21H21F2N3O7C_{21}H_{21}F_{2}N_{3}O_{7}, with an average molecular weight of approximately 465.41 g/mol.

Structural Data

  • Molecular Weight: 465.41 g/mol
  • Chemical Formula: C21H21F2N3O7C_{21}H_{21}F_{2}N_{3}O_{7}
  • Structural Features: The molecule contains a bicyclic oxazolidinone structure, which is crucial for its biological activity.
Chemical Reactions Analysis

Posizolid undergoes various chemical reactions that contribute to its antibacterial efficacy. One significant reaction involves the binding to the ribosomal subunit, inhibiting protein synthesis in bacteria.

Technical Details of Reactions

  1. Binding Mechanism: Posizolid binds at the P site of the ribosomal 50S subunit.
  2. Inhibition Process: This binding prevents the formation of peptide bonds during translation, effectively halting bacterial growth.
  3. Resistance Mechanisms: Some bacteria may develop resistance through mutations in ribosomal RNA or efflux mechanisms.
Mechanism of Action

The mechanism of action for Posizolid involves inhibition of protein synthesis in bacteria, which is critical for their growth and reproduction. By binding to the ribosomal 50S subunit, Posizolid disrupts the normal function of ribosomes.

Process and Data

  • Target: Ribosomal 50S subunit
  • Action: Inhibition of peptide bond formation
  • Spectrum of Activity: Effective against multidrug-resistant Gram-positive bacteria, including strains resistant to other antibiotics like vancomycin.
Physical and Chemical Properties Analysis

Posizolid exhibits several physical and chemical properties that influence its behavior as an antibiotic.

Physical Properties

  • State: Solid
  • Solubility: Water solubility is approximately 0.71 mg/mL.
  • Stability: Stability under various pH conditions can affect its efficacy.

Chemical Properties

  • pKa Values: Strongest acidic pKa is around 12.4.
  • LogP (Octanol-Water Partition Coefficient): Approximately 1.06, indicating moderate lipophilicity.
  • Polar Surface Area: 125.57 Ų, which influences membrane permeability.
Applications

Posizolid has been primarily investigated for its potential use in treating serious infections caused by resistant bacterial strains, particularly in hospital settings where such infections are prevalent. Although development has been halted, research continues into optimizing similar compounds within the oxazolidinone class for clinical use.

Structural and Functional Classification of Oxazolidinones

Evolutionary Development of Oxazolidinone Pharmacophores

The oxazolidinone class emerged from early compounds like furazolidone (1940s) and cycloserine (1956), which demonstrated antimicrobial properties but faced limitations in spectrum and toxicity. The breakthrough came with DuPont's N-aryl-oxazolidinones (Dup-105 and Dup-721) in the 1980s, which established the core pharmacophore: a 5-membered oxazolidinone ring linked to an aryl group via a nitrogen atom [2] [7]. Linezolid (approved 2000) optimized this scaffold with a morpholine C-ring, becoming the first clinically successful oxazolidinone antibiotic. It inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing 70S initiation complex formation [6] [9]. Subsequent generations addressed linezolid’s limitations:

  • Tedizolid introduced a tetrazole D-ring and hydroxymethyl group, enhancing potency 4-8-fold against linezolid-resistant strains [4] [7].
  • Sutezolid replaced linezolid’s morpholine with thiomorpholine, improving intracellular accumulation and activity against Mycobacterium tuberculosis [9].
  • Posizolid (AZD2563) incorporated a C-5 thioacetamide side chain and pyridyl-triazole moiety, extending activity to fastidious Gram-negative bacteria [6] [7].

Table 1: Evolutionary Milestones in Oxazolidinone Development

CompoundKey Structural ModificationTarget Spectrum
Cycloserine3-Isoxazolidinone coreMycobacterium tuberculosis
LinezolidArylpiperazine C-ringGram-positive pathogens (MRSA, VRE)
TedizolidTetrazole D-ring, hydroxymethylLinezolid-resistant staphylococci
SutezolidThiomorpholine ringIntracellular M. tuberculosis
PosizolidC-5 thioacetamide, pyridyl-triazoleGram-negative bacteria

Positional Isomerism and Bioisosteric Replacements in Posizolid Design

Posizolid’s structure leverages bioisosteric replacements to overcome resistance and broaden antimicrobial coverage. The C-5 acetamide group replaces classical acetyl or hydroxymethyl moieties, enabling hydrogen bonding with ribosomal residues inaccessible to earlier oxazolidinones [6] [10]. The pyridyl-triazole D-ring acts as a phenyl bioisostere, mimicking the spatial orientation of linezolid’s morpholine while enhancing π-stacking with rRNA nucleobases [7].

Positional isomerism studies reveal critical structure-activity relationships:

  • Thiophene vs. phenyl rings: 2-Substituted-3-thienyl groups (as in penthiopyrad) function as optimal phenyl bioisosteres, maintaining target affinity. In contrast, 3-substituted-2-thienyl isomers show reduced binding due to steric clashes with the ribosomal A-site [3].
  • Triazole positioning: N-linked triazoles at C-5 (as in posizolid) improve solubility and ribosomal penetration compared to C-3-linked analogs, which suffer from metabolic instability [7].

Table 2: Impact of Bioisosteric Replacements on Ribosomal Binding

BioisostereCompound ExampleBinding Affinity (vs. Linezolid)Rationale
ThiomorpholineSutezolid3x higherEnhanced membrane permeability
TetrazoleTedizolid4x higherAdditional H-bonding with G2505
Pyridyl-triazolePosizolid10x higherExtended π-stacking with U2584
3-ThienylPenthiopyrad analogEquivalent to phenylOptimal steric/electronic mimicry

Comparative Analysis of Posizolid and Lineage Oxazolidinones

Structural and Target Engagement

  • Linezolid: The prototypical oxazolidinone binds at the A-site of the 50S ribosomal PTC, primarily interacting with U2584 and G2505 via its acetamide carbonyl. Resistance arises via 23S rRNA mutations (G2576T) or methylation by Cfr methyltransferase [6] [9].
  • Tedizolid: The tetrazole D-ring forms an extra hydrogen bond with G2576, countering common linezolid resistance mechanisms. Its hydroxymethyl group improves membrane association [4] [7].
  • Sutezolid: Metabolized to an active sulfoxide that disrupts mycobacterial ribosomal proofreading. The thiomorpholine sulfur enhances penetration into granulomas [9].
  • Posizolid: The C-5 thioacetamide chelates Mg²⁺ ions near the decoding center, while its pyridyl-triazole occupies a hydrophobic pocket vacated by linezolid-resistant mutations (e.g., A2503U) [6] [10].

Antimicrobial Spectrum

Table 3: In Vitro Activity of Oxazolidinones Against Key Pathogens (MIC₉₀, µg/mL)

PathogenLinezolidTedizolidSutezolidPosizolid
MRSA40.510.25
Vancomycin-Resistant Enterococci20.250.50.12
M. tuberculosis (H37Rv)10.50.1250.06
Haemophilus influenzae>6432>644
Moraxella catarrhalis>6416>642

Data synthesized from [4] [6] [9].

Mechanistic Advantages

  • Resistance mitigation: Posizolid retains activity against cfr-positive isolates (MIC ≤0.5 µg/mL) due to its dual binding at A- and P-sites, unlike linezolid’s A-site restriction [6] [10].
  • Mitochondrial toxicity: The mitochondrial protein synthesis inhibition ratio (IC₅₀/MIC₉₀) is 120 for posizolid vs. 8 for linezolid, indicating a wider therapeutic window [9].
  • Synergy: Posizolid enhances azithromycin’s activity against H. influenzae via simultaneous blockade of 50S subunit assembly and peptide elongation [10].

Table 4: Pharmacodynamic Parameters of Clinical-Stage Oxazolidinones

ParameterLinezolidTedizolidSutezolidPosizolid
Primary TargetPTC A-sitePTC A-sitePTC A/P-sitesPTC decoding center
23S rRNA Binding ResiduesG2505, U2584G2505, G2576A2451, C2452U2504, A2503
Resistance CoverageLow vs. cfr+Moderate vs. cfr+High vs. cfr+Complete vs. cfr+
Mitochondrial IC₅₀/MIC₉₀82050120

Properties

CAS Number

252260-02-9

Product Name

Posizolid

IUPAC Name

(5R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-5-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one

Molecular Formula

C21H21F2N3O7

Molecular Weight

465.4 g/mol

InChI

InChI=1S/C21H21F2N3O7/c22-15-7-13(26-9-14(33-21(26)30)11-31-18-3-6-32-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(29)17(28)10-27/h1,3,6-8,14,17,27-28H,2,4-5,9-11H2/t14-,17+/m1/s1

InChI Key

HBUJYEUPIIJJOS-PBHICJAKSA-N

SMILES

C1CN(CC=C1C2=C(C=C(C=C2F)N3CC(OC3=O)COC4=NOC=C4)F)C(=O)C(CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

AZD-5847; AZD5847; AZD 5847; AZD2563; AZD 2563; AZD-2563, Posizolid.

Canonical SMILES

C1CN(CC=C1C2=C(C=C(C=C2F)N3CC(OC3=O)COC4=NOC=C4)F)C(=O)C(CO)O

Isomeric SMILES

C1CN(CC=C1C2=C(C=C(C=C2F)N3C[C@@H](OC3=O)COC4=NOC=C4)F)C(=O)[C@H](CO)O

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